

Performance evaluation of different 6-Bromohexanoic acid suppliers

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Compound of Interest

Compound Name: 6-Bromohexanoic acid

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A Researcher's Guide to Evaluating 6-Bromohexanoic Acid Suppliers

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of starting materials are paramount in research and development, directly impacting experimental reproducibility, synthetic yield, and the integrity of final compounds. **6-Bromohexanoic acid** is a critical bifunctional building block, widely employed as a linker in the synthesis of pharmaceuticals, including Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.^{[1][2][3][4]} Given its role, rigorous evaluation of its quality from different suppliers is not just recommended, but essential.

This guide provides a framework for the performance evaluation of **6-Bromohexanoic acid** from various commercial sources. It includes a summary of key quality control parameters presented with hypothetical data, detailed experimental protocols for in-house verification, and graphical workflows to aid in the decision-making process.

Data Presentation: Comparative Quality Control Analysis

The following table summarizes hypothetical test results for **6-Bromohexanoic acid** from three different suppliers. These parameters are critical for ensuring lot-to-lot consistency and suitability for downstream applications.

Parameter	Method	Specification	Supplier A	Supplier B	Supplier C
Appearance	Visual Inspection	White to off-white crystalline powder	Conforms	Conforms	Conforms
Identity	¹ H NMR	Conforms to structure	Conforms	Conforms	Conforms
Purity (Assay)	HPLC (UV, 210 nm)	≥ 98.0%	99.2%	98.1%	98.8%
Purity (Assay)	Acid-Base Titration	98.0% - 102.0%	99.5%	98.3%	101.5%
Melting Point	Capillary Method	32 - 36 °C	34.1 - 35.2 °C	32.5 - 34.0 °C	33.0 - 35.5 °C
Moisture Content	Karl Fischer Titration	≤ 0.5%	0.08%	0.35%	0.12%
Key Impurity 1	HPLC	≤ 0.10%	0.05%	0.15%	0.08%
Key Impurity 2	HPLC	≤ 0.10%	Not Detected	0.09%	0.02%

Experimental Protocols

Detailed methodologies are provided below for key analytical tests to verify the quality of **6-Bromohexanoic acid** upon receipt.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound and to identify and quantify any related impurities.[5]

- Instrumentation: HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in Water.
 - Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve approximately 10 mg of **6-Bromohexanoic acid** in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution.
- Procedure: After system equilibration, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol confirms the chemical structure of the compound. The expected spectrum should be consistent with the structure of **6-Bromohexanoic acid**.^[6]^[7]

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl_3) with 0.03% TMS as an internal standard.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl_3 in an NMR tube.
- Data Acquisition: Acquire the spectrum using standard proton acquisition parameters.
- Expected Chemical Shifts (δ , ppm):
 - ~11.5 ppm (singlet, 1H, -COOH)
 - ~3.41 ppm (triplet, 2H, -CH₂Br)
 - ~2.36 ppm (triplet, 2H, -CH₂COOH)
 - ~1.89 ppm (quintet, 2H, -CH₂CH₂Br)
 - ~1.67 ppm (quintet, 2H, -CH₂CH₂COOH)
 - ~1.50 ppm (quintet, 2H, -CH₂CH₂CH₂-)

Assay by Acid-Base Titration

This classic method determines the percentage of carboxylic acid functionality, providing a measure of overall purity.^{[8][9]}

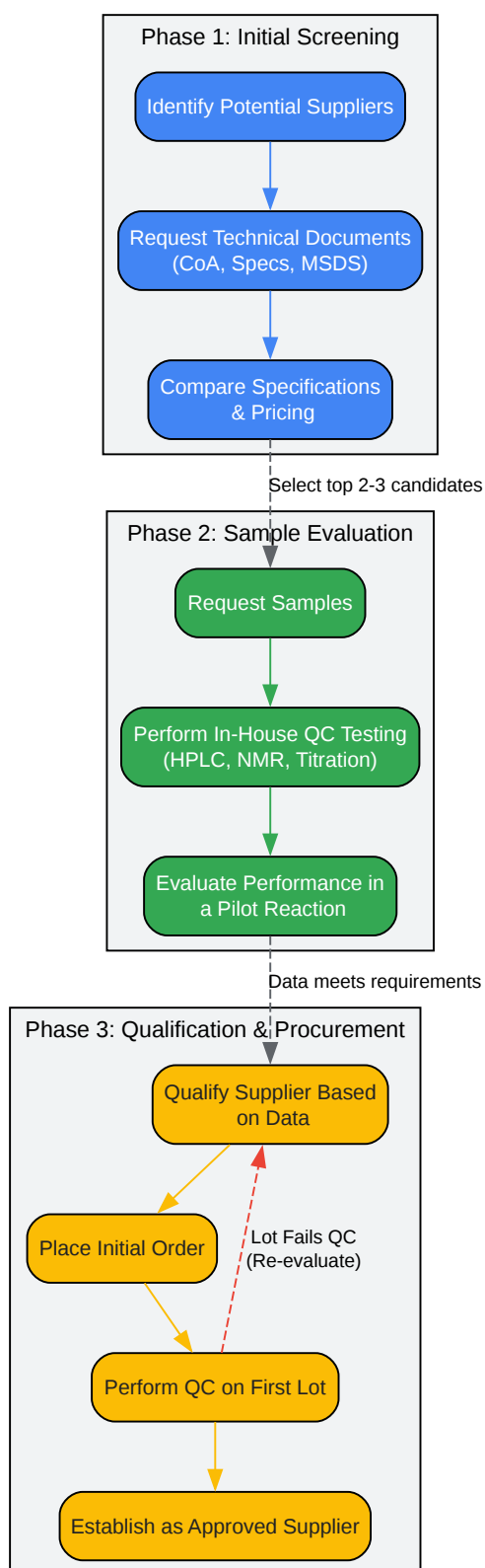
- Reagents:
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
 - Phenolphthalein indicator solution.
 - Ethanol (95%), neutralized.
- Procedure:

- Accurately weigh approximately 300 mg of **6-Bromohexanoic acid** into a 125 mL Erlenmeyer flask.
- Dissolve the sample in 50 mL of neutralized ethanol.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
- Record the volume of NaOH used.
- Calculation:
 - $\text{Purity \%} = (V \times M \times 195.06) / (W \times 10)$
 - Where:
 - V = Volume of NaOH in mL
 - M = Molarity of NaOH solution
 - 195.06 = Molecular weight of **6-Bromohexanoic acid**
 - W = Weight of the sample in mg

Mandatory Visualizations

Workflow for Supplier Evaluation

The selection of a reliable chemical supplier is a multi-step process that requires careful evaluation, from initial screening to ongoing quality control. The following diagram outlines a logical workflow for this process.



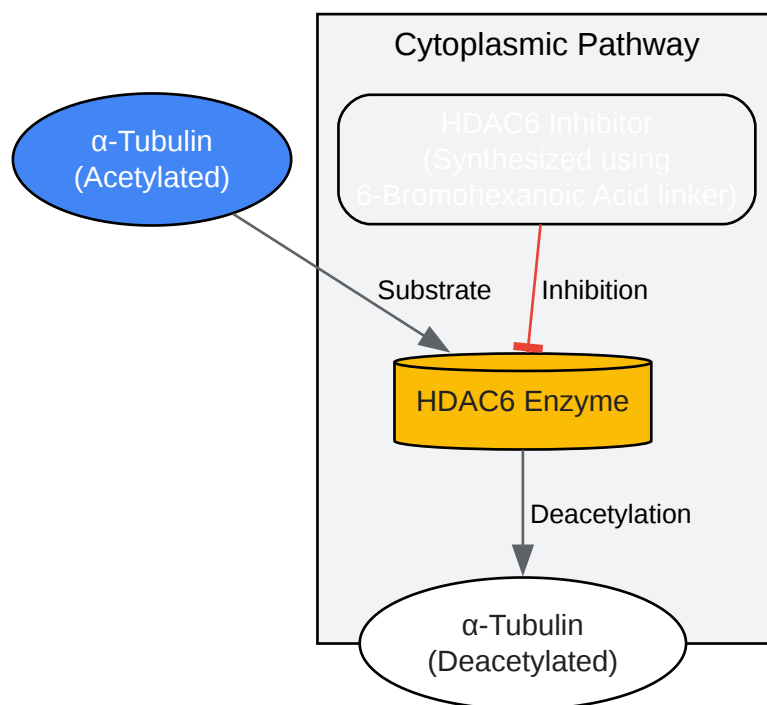
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Caption: Logical workflow for selecting and qualifying a **6-Bromohexanoic acid** supplier.

Application Context: Role in HDAC6 Inhibition

6-Bromohexanoic acid is a common building block for linkers used in synthesizing targeted therapeutics. One such application is in the creation of Histone Deacetylase 6 (HDAC6) inhibitors. HDAC6 is a primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins, most notably α -tubulin, a key component of microtubules.[10][11][12] Inhibition of HDAC6 leads to hyperacetylation of α -tubulin, which can affect cellular processes like protein trafficking and cell motility, making it a target of interest in oncology.[13][14]

The diagram below illustrates this pathway.



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Caption: Inhibition of HDAC6-mediated deacetylation of α -tubulin.

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